

A Technical Guide to the Spectroscopic Analysis of Tenofovir Alafenamide Fumarate (TAF)

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Compound of Interest

Compound Name: *Tenofovir alafenamide monofumarate*

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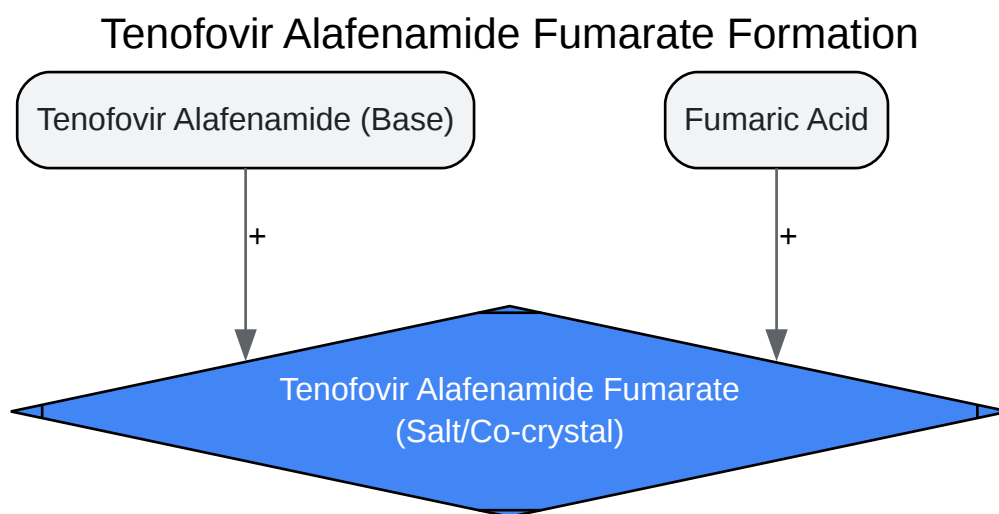
Introduction

Tenofovir Alafenamide Fumarate (TAF) is a novel phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor, tenofovir.[1][2][3] It is a key component in the treatment of HIV-1 and chronic hepatitis B virus (HBV) infections.[2][4] Compared to its predecessor, tenofovir disoproxil fumarate (TDF), TAF demonstrates greater plasma stability and more efficient delivery of tenofovir into peripheral blood mononuclear cells and lymphoid tissues.[5] This allows for lower dosage and an improved safety profile concerning renal and bone density issues.[2]

The precise characterization of the TAF molecule, a salt formed from the active tenofovir alafenamide base and fumaric acid[6], is critical for drug development, quality control, and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure, identifying functional groups, and confirming its molecular weight. This guide provides an in-depth overview of these analytical methods as applied to Tenofovir Alafenamide Fumarate.

Chemical Structure and Interaction

Tenofovir Alafenamide Fumarate is a co-crystal or salt formed between two molecules of tenofovir alafenamide and one molecule of fumaric acid (in the case of the hemifumarate) or in a 1:1 ratio for the monofumarate form.[1][7] The interaction involves hydrogen bonding and potential proton transfer between the fumaric acid and the adenine moiety of tenofovir alafenamide.[1][8]



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Caption: Formation of Tenofovir Alafenamide Fumarate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure of TAF. Both ^1H (proton) and ^{13}C (carbon-13) NMR provide detailed information about the chemical environment of each atom, while ^{31}P (phosphorus-31) NMR is crucial for characterizing the phosphonamidate group.

Data Presentation: NMR Spectral Data

The following tables summarize the characteristic chemical shifts (δ) for Tenofovir Alafenamide Fumarate, typically recorded in deuterated dimethyl sulfoxide (DMSO-d_6).

Table 1: ^1H NMR Data (DMSO-d_6)[1][8][9]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
13.14	s	-	Fumaric acid -COOH
8.14	s	-	Adenine C2-H or C8-H
8.11	s	-	Adenine C2-H or C8-H
7.31–7.28	m	-	Phenyl group
7.22	s	-	Adenine -NH ₂
7.15–7.12	m	-	Phenyl group
7.06–7.04	m	-	Phenyl group
6.63	s	-	Fumaric acid vinyl CH=CH
5.63	m	-	P-NH-CH
4.85	sep	6.25	Isopropyl -CH
4.29–4.13	m	-	P-O-CH ₂
3.97–3.74	m	-	Adenine-CH ₂ -CH
1.16–1.15	d	6.25	Isopropyl -CH ₃
1.14–1.12	d	7.2	Alanine -CH ₃
1.08–1.06	d	6.2	Adenine-CH-CH ₃

Table 2: ¹³C NMR Data (DMSO-d₆)[9]

Chemical Shift (δ , ppm)	Coupling (with ^{31}P)	Assignment
155.96	-	Adenine C6
152.40	-	Adenine C2
149.79	-	Phenyl C-O
149.63	d, J = 5.4 Hz	Adenine C4
141.31	-	Adenine C8
129.92	d, J = 4.2 Hz	Phenyl C-H
125.40	-	Phenyl C-H
120.53	d, J = 4.0 Hz	Phenyl C-H
118.42	-	Adenine C5
75.73	d, J = 13.0 Hz	Adenine-CH ₂ -CH
61.23	d, J = 166.0 Hz	P-O-CH ₂
46.83	-	Alanine α -CH
16.62	-	Alanine β -CH ₃

Table 3: ^{31}P NMR Data (DMSO-d₆)[9]

Chemical Shift (δ , ppm)	Assignment
16.03	Phosphoramidate

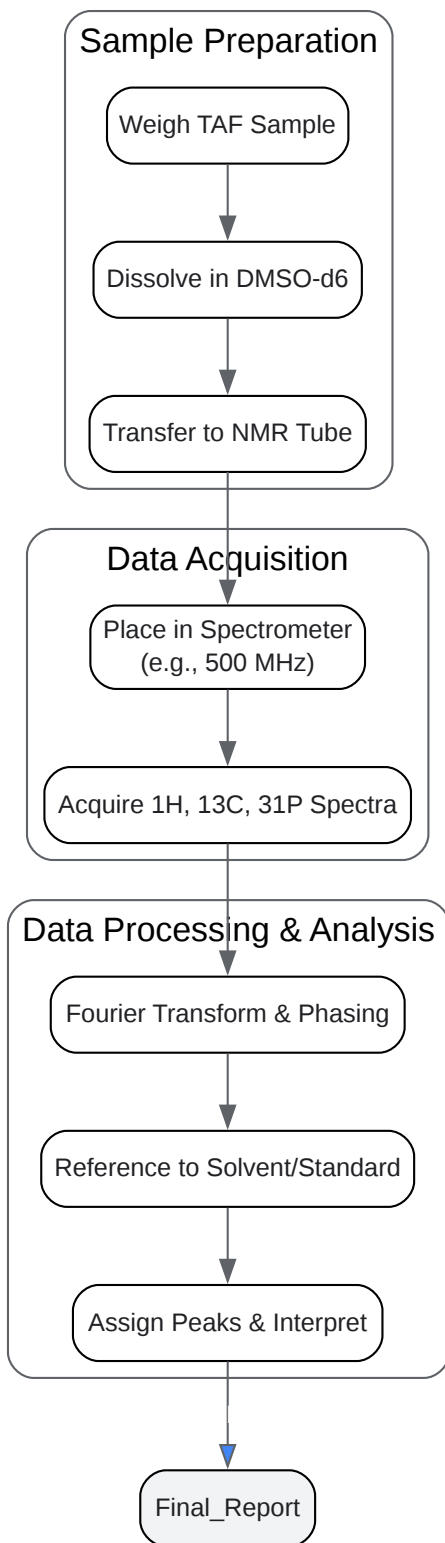
Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of TAF is outlined below.

- **Sample Preparation:** Dissolve an accurately weighed sample of Tenofovir Alafenamide Fumarate in a suitable deuterated solvent, typically DMSO-d₆, to a concentration of approximately 10-20 mg/mL.

- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz, 500 MHz, or 600 MHz instrument.[\[1\]](#)[\[9\]](#)
- Data Acquisition:
 - Record ^1H , ^{13}C , and ^{31}P NMR spectra at ambient temperature.[\[9\]](#)
 - For ^1H and ^{13}C spectra, reference the chemical shifts to the residual solvent peak of DMSO- d_6 ($\delta \approx 2.50$ ppm for ^1H , $\delta \approx 39.5$ ppm for ^{13}C).[\[2\]](#)
 - For ^{31}P spectra, use an external standard of 85% phosphoric acid ($\delta = 0.00$ ppm).[\[9\]](#)
- Data Processing: Process the acquired Free Induction Decay (FID) signals using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Integrate signals and determine chemical shifts and coupling constants.

NMR Experimental Workflow



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Caption: A typical workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in TAF by measuring the absorption of infrared radiation. This technique is particularly useful for confirming the presence of key structural features like amine, carbonyl, and phosphate groups.

Data Presentation: IR Spectral Data

The key vibrational frequencies for Tenofovir Alafenamide Fumarate are summarized below.

Table 4: Key FT-IR Absorption Bands[8]

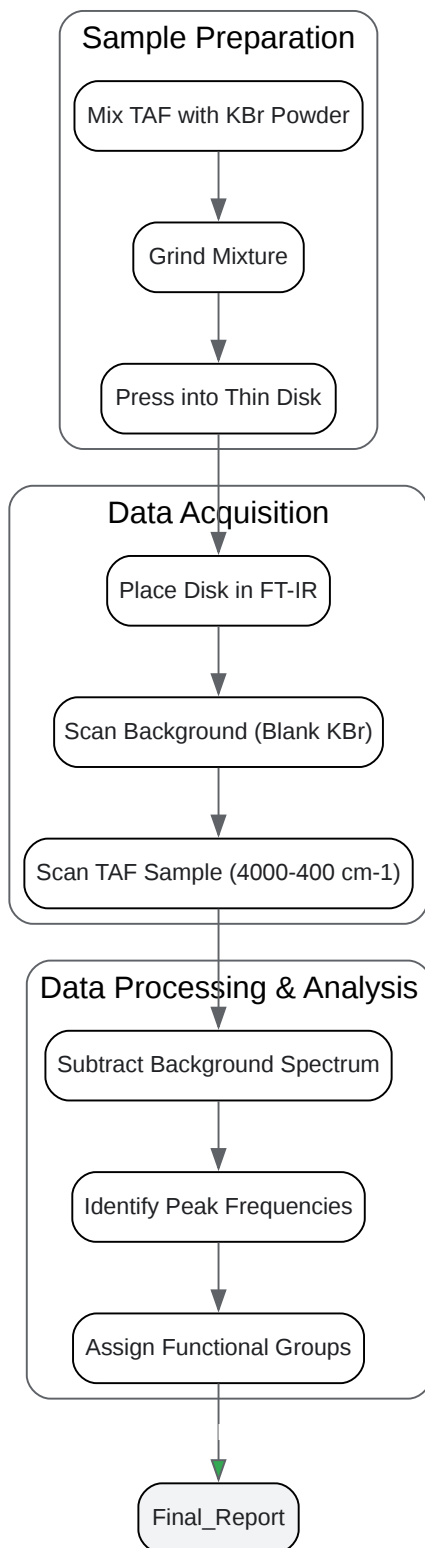
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
~3400-3100	N-H Stretching	Amine (NH ₂) group of adenine
~3000-2800	C-H Stretching	Aliphatic and aromatic C-H
~1740	C=O Stretching	Ester carbonyl
~1680	C=O Stretching	Amide carbonyl
1607-1615	Asymmetric Stretching	Carboxylate (from fumarate)
~1650	N-H Bending	Amine (NH ₂)
1421-1418	Symmetric Stretching	Carboxylate (from fumarate)
~1250	P=O Stretching	Phosphonamidate
~1050	P-O-C Stretching	Phosphate ester linkage

Experimental Protocol: IR Analysis

- **Sample Preparation:** Prepare a solid sample by intimately mixing a small amount of TAF with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.[1]
- **Instrumentation:** Use a Fourier-transform infrared (FT-IR) spectrometer, such as a Thermo Scientific Nicolet iS50.[1]

- Data Acquisition:
 - Place the KBr disk in the sample holder of the spectrometer.
 - Record the spectrum, typically in the range of 4000–400 cm^{-1} .[\[1\]](#)
 - Collect a background spectrum of a blank KBr disk to subtract atmospheric and instrumental interferences.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the TAF molecule.

IR Experimental Workflow



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Caption: A standard workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of TAF and can provide structural information through fragmentation analysis. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a common, highly sensitive method for its quantification in biological matrices.^{[5][10][11]}

Data Presentation: Mass Spectrometry Data

The exact mass of the components can be used to confirm the identity of the compound.

Table 5: Molecular Weight and Mass Spectrometry Parameters

Compound	Formula	Molecular Weight (g/mol)	Ionization Mode	Typical m/z (M+H) ⁺
Tenofovir Alafenamide (Base)	C ₂₁ H ₂₉ N ₆ O ₅ P	476.47	ESI Positive	477.2
Fumaric Acid	C ₄ H ₄ O ₄	116.07	ESI Negative	115.0
Tenofovir Alafenamide Fumarate	C ₂₅ H ₃₃ N ₆ O ₉ P	592.54 ^[12]	ESI Positive	477.2 (TAF base)

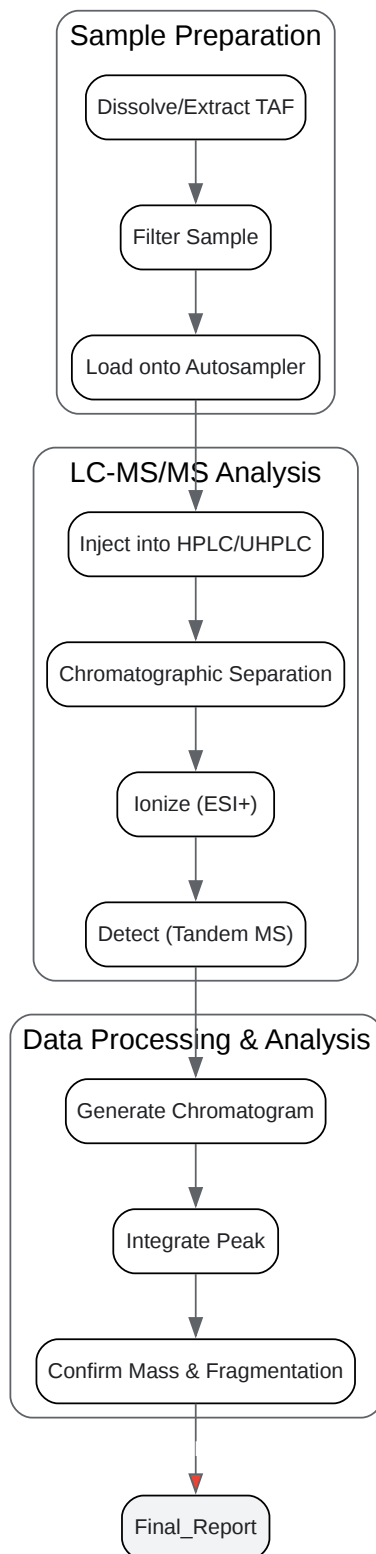
Note: In MS analysis of the salt, the base (Tenofovir Alafenamide) is typically observed as the primary ion.

Experimental Protocol: LC-MS/MS Analysis

- Sample Preparation:
 - For bulk material, dissolve the sample in a suitable solvent like methanol or acetonitrile.
 - For biological samples (e.g., plasma), perform an extraction step such as protein precipitation (PPT) with acetonitrile or solid-phase extraction (SPE) to remove interferences.^{[5][10][11]}

- Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[\[5\]](#)[\[10\]](#)
 - Chromatography: Separation is often achieved on a C18 or polar-reverse phase column (e.g., Waters Acquity HSS T3) with a gradient elution using mobile phases like water and acetonitrile with a formic acid modifier.[\[5\]](#)[\[10\]](#)
- Data Acquisition:
 - Ionization: Employ electrospray ionization (ESI) in positive ion mode for TAF detection.[\[10\]](#)[\[11\]](#)
 - Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the transition from the precursor ion (e.g., m/z 477.2 for TAF) to a specific product ion.[\[10\]](#)
- Data Analysis: Process the chromatograms to determine the retention time and peak area. Confirm the identity of the compound by its mass-to-charge ratio and fragmentation pattern.

LC-MS/MS Experimental Workflow

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Caption: A generalized workflow for LC-MS/MS analysis.

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